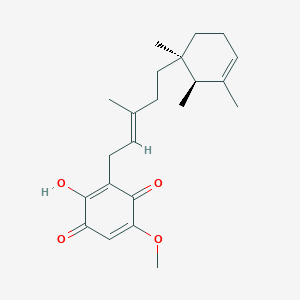

Metachromin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metachromin C is a natural product found in Dactylospongia metachromia with data available.

Análisis De Reacciones Químicas

DNA Binding and Interaction Mechanisms

Metachromin C demonstrates direct interaction with DNA, influencing replication and repair pathways.

Calf Thymus (CT) DNA Absorption Titration

-

Experimental Setup : Titration with fixed this compound (2.0 µM) and incremental CT DNA (5–30 µM) in Tris-HCl buffer (pH 7.2) revealed binding behavior.

-

Findings :

Competitive Ethidium Bromide (EB) Displacement

-

Emission Spectroscopy : this compound quenched EB-DNA fluorescence by 68% at 30 µM, suggesting competitive displacement of EB from DNA grooves .

Topoisomerase I (TOPO I) Inhibition

This compound disrupts DNA replication by targeting TOPO I, an enzyme critical for DNA relaxation.

TOPO I Activity Assay

-

Reaction Conditions :

Component Concentration/Amount Supercoiled pHOT1 DNA 1 µg Human TOPO I 1 unit This compound 0–50 µM Incubation 37°C, 30 min -

Results :

Induction of DNA Damage

This compound triggers DNA strand breaks through TOPO I inhibition and reactive oxygen species (ROS) generation.

Alkaline and Neutral Comet Assays

-

Treatment : PANC-1 cells exposed to 10 µM this compound for 24 h.

-

Outcomes :

Assay Type DNA Damage (% Tail Moment) Alkaline (SSBs) 42.5 ± 3.2 Neutral (DSBs) 28.7 ± 2.8

Anti-Angiogenic Activity

This compound inhibits endothelial cell proliferation and tube formation via VEGF signaling interference.

Endothelial Cell Tube Formation Assay

-

Conditions : Human umbilical vein endothelial cells (HUVECs) treated with 5–20 µM this compound.

-

Results :

Cytotoxic Activity in Pancreatic Cancer Cells

This compound’s cytotoxicity is mediated by mitochondrial dysfunction and caspase activation.

MTT Assay Data

| Cell Line | IC₅₀ (µM) |

|---|---|

| PANC-1 | 12.3 |

| BxPC-3 | 9.8 |

| MiaPaCa-2 | 11.1 |

| AsPC-1 | 14.6 |

-

Mechanism :

This compound’s multifaceted chemical interactions—DNA intercalation, TOPO I inhibition, and ROS-mediated DNA damage—underpin its potent antitumor effects. These findings position it as a promising candidate for targeting pancreatic cancer and angiogenesis-related pathologies.

Propiedades

Número CAS |

124596-50-5 |

|---|---|

Fórmula molecular |

C22H30O4 |

Peso molecular |

358.5 g/mol |

Nombre IUPAC |

2-hydroxy-5-methoxy-3-[(E)-3-methyl-5-[(1R,2S)-1,2,3-trimethylcyclohex-3-en-1-yl]pent-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-14(10-12-22(4)11-6-7-15(2)16(22)3)8-9-17-20(24)18(23)13-19(26-5)21(17)25/h7-8,13,16,24H,6,9-12H2,1-5H3/b14-8+/t16-,22-/m1/s1 |

Clave InChI |

RDBDWSGJCBFVNX-ABZGJHIISA-N |

SMILES |

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |

SMILES isomérico |

C[C@@H]1C(=CCC[C@]1(C)CC/C(=C/CC2=C(C(=O)C=C(C2=O)OC)O)/C)C |

SMILES canónico |

CC1C(=CCCC1(C)CCC(=CCC2=C(C(=O)C=C(C2=O)OC)O)C)C |

Sinónimos |

metachromin C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.